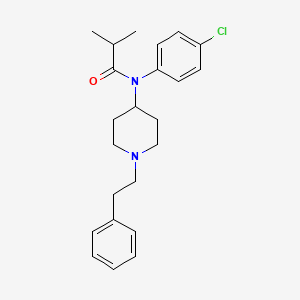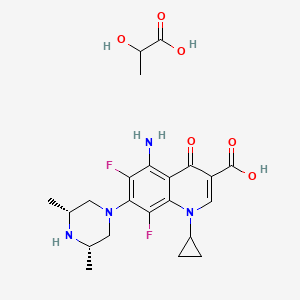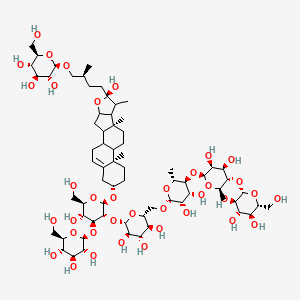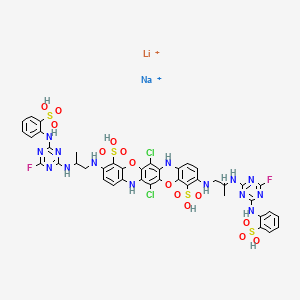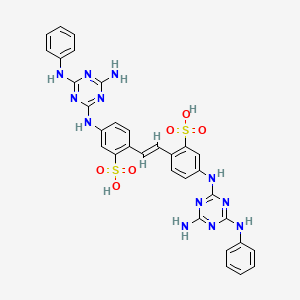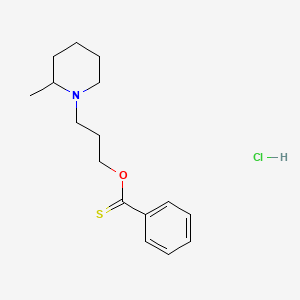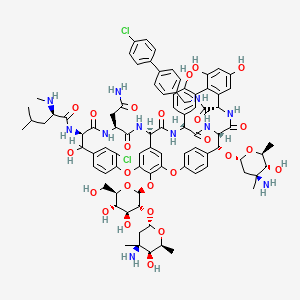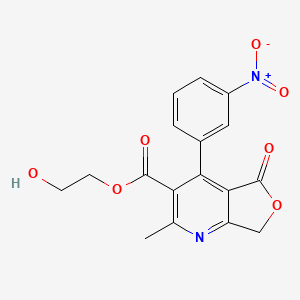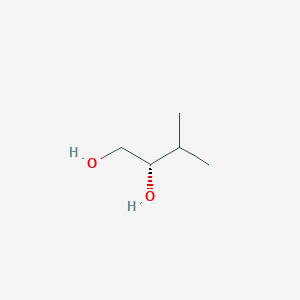
Acetophenone, 4'-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 4’-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- is a complex organic compound that features a unique combination of functional groups, including a brominated acetophenone moiety and a triazole ring substituted with a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- typically involves multiple steps One common route starts with the bromination of acetophenone to introduce the bromo group This is followed by the formation of the triazole ring through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetophenone moiety, converting it to an alcohol.
Substitution: The bromine atom in the acetophenone moiety can be substituted by various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 4’-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Materials Science: Its unique structure allows it to be used in the synthesis of advanced materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoacetophenone: A simpler analog that lacks the triazole and trimethoxyphenyl groups.
3,4,5-Trimethoxyphenyl derivatives: Compounds with similar substitution patterns on the phenyl ring but different core structures.
Triazole-containing compounds: Various triazole derivatives with different substituents.
Uniqueness
Acetophenone, 4’-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- is unique due to its combination of a brominated acetophenone moiety, a triazole ring, and a trimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Eigenschaften
| 140405-98-7 | |
Molekularformel |
C19H18BrN3O4S |
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-[[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C19H18BrN3O4S/c1-25-15-8-12(9-16(26-2)17(15)27-3)18-21-19(23-22-18)28-10-14(24)11-4-6-13(20)7-5-11/h4-9H,10H2,1-3H3,(H,21,22,23) |
InChI-Schlüssel |
LLTZKXSAGQIZRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



